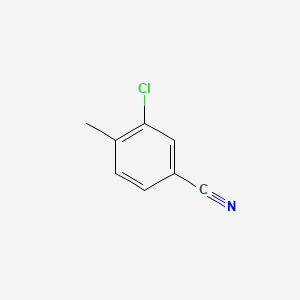

3-Chloro-4-methylbenzonitrile

Description

Historical Context and Significance of Nitrile-Containing Compounds in Organic Synthesis

Nitrile compounds, characterized by the presence of a carbon-nitrogen triple bond (a cyano group), have been a cornerstone of organic chemistry since the 19th century. numberanalytics.com The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782. turito.comwikipedia.org This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. turito.comwikipedia.org Hermann Fehling's synthesis of benzonitrile in 1844, by heating ammonium (B1175870) benzoate, provided a sufficient quantity for detailed chemical investigation and led to the coining of the term "nitrile". wikipedia.orgsmolecule.com

The versatility of the nitrile group, which can be converted into various other functional groups such as amines, carboxylic acids, and amides, has made these compounds invaluable intermediates in organic synthesis. turito.comfiveable.mealgoreducation.com This has led to their widespread use in the production of pharmaceuticals, agrochemicals, and materials like synthetic rubber and acrylic fibers. numberanalytics.comturito.comalgoreducation.com

Overview of Halogenated Benzonitriles in Chemical Sciences

Halogenated benzonitriles are a class of benzonitrile derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogen atoms. The introduction of halogens significantly influences the electronic properties and reactivity of the benzonitrile molecule. This has made them crucial building blocks in the synthesis of a wide array of complex organic molecules.

The development of halogenated benzonitrile chemistry grew throughout the 20th century, driven by the increasing demand for specialized intermediates in the pharmaceutical and agrochemical industries. smolecule.com The presence of halogens can enhance the biological activity of molecules, making halogenated benzonitriles particularly interesting for drug discovery and development. smolecule.com Research has shown that these compounds are valuable precursors for synthesizing kinase inhibitors, herbicides, and fungicides.

Research Trajectories of 3-Chloro-4-methylbenzonitrile and Related Aromatic Nitriles

This compound is a disubstituted benzonitrile that has found utility as a chemical intermediate in various research applications. sigmaaldrich.comgeorganics.sk Its specific substitution pattern, with a chlorine atom and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties that can be exploited in targeted organic synthesis. sigmaaldrich.comgeorganics.sk Research involving this compound often focuses on its use as a starting material for the creation of more complex molecules with potential applications in medicinal chemistry and materials science. sigmaaldrich.comchemicalbook.com

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are crucial for its application in research and synthesis.

Chemical and Physical Data

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | 21423-81-4 |

| Melting Point | 45-48 °C |

| Boiling Point | 106 °C at 6 mmHg |

| Appearance | White to light yellow solid |

| Solubility | Soluble in methanol |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comguidechem.comchembk.comtcichemicals.com

Spectral Data (NMR, IR)

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would appear as a complex multiplet in the downfield region, while the methyl protons would give a singlet in the upfield region. The specific chemical shifts and coupling constants would be influenced by the chloro and cyano substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would exhibit distinct signals for the methyl carbon, the aromatic carbons, and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the range of 116-120 ppm.

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. For this compound, a strong absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected around 2220-2260 cm⁻¹. Other bands corresponding to C-H and C-Cl stretching and aromatic C=C bending vibrations would also be present.

Synthesis and Manufacturing Processes

The synthesis of this compound can be achieved through various methods, both on a laboratory and industrial scale.

Laboratory-Scale Synthesis

A common laboratory method for the synthesis of this compound involves the Sandmeyer reaction. This multi-step process typically starts from a readily available precursor like 3-chloro-4-methylaniline (B146341). The aniline (B41778) is first diazotized using sodium nitrite (B80452) and a strong acid, such as hydrochloric acid, to form a diazonium salt. This intermediate is then reacted with a copper(I) cyanide solution to introduce the nitrile group onto the aromatic ring, yielding the desired product.

Industrial-Scale Production

While specific industrial-scale production methods for this compound are proprietary, they are likely based on similar principles to laboratory syntheses, optimized for cost-effectiveness and efficiency. A plausible route could involve the chlorination of p-tolunitrile (B1678323) (4-methylbenzonitrile). This would be an electrophilic aromatic substitution reaction where the position of chlorination is directed by the methyl and cyano groups.

Starting Materials and Reagents

The key starting materials and reagents for the synthesis of this compound include:

3-Chloro-4-methylaniline (for the Sandmeyer route)

p-Tolunitrile (for the direct chlorination route)

Sodium nitrite

Hydrochloric acid

Copper(I) cyanide

Chlorinating agents (e.g., chlorine gas, sulfuryl chloride)

Various organic solvents

Chemical Reactivity and Derivative Formation

The chemical reactivity of this compound is largely dictated by the nitrile group and the substituted aromatic ring.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-4-methylbenzoic acid. This reaction proceeds through the intermediate formation of 3-chloro-4-methylbenzamide. chemicalbook.com This transformation is a common and useful method for converting nitriles into carboxylic acids.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, (3-chloro-4-methylphenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). fiveable.me This reaction is a fundamental transformation in organic synthesis, providing a route to benzylamines from benzonitriles.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitrile and chloro groups on the aromatic ring can activate it towards nucleophilic aromatic substitution reactions, although this is generally less facile than in systems with more strongly activating groups. Under specific conditions, the chlorine atom could potentially be displaced by strong nucleophiles.

Applications in Academic and Industrial Research

This compound serves as a valuable intermediate in various areas of chemical research.

Building Block in Complex Molecule Synthesis

Due to its functional groups and substitution pattern, this compound is a useful building block for the synthesis of more complex organic molecules. sigmaaldrich.comgeorganics.sk Its reactivity allows for the introduction of various other functional groups, making it a versatile starting material for multi-step syntheses.

Intermediate in Agrochemical and Pharmaceutical Synthesis

Halogenated aromatic compounds are frequently used as intermediates in the synthesis of agrochemicals and pharmaceuticals. smolecule.com While specific applications of this compound in commercial products are not widely documented, its structure is consistent with the types of scaffolds often found in these industries. It can be used to synthesize a variety of derivatives for biological screening.

Applications in Materials Science

Benzonitrile derivatives can be incorporated into polymers and other materials to impart specific properties. numberanalytics.com The presence of the polar nitrile group and the halogen atom in this compound could make it a candidate for use in the development of specialty polymers or liquid crystals, where such features can influence properties like thermal stability and dielectric constant.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMHABDFCKBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175696 | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21423-81-4 | |

| Record name | 3-Chloro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021423814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-p-toluonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-toluonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-4-methylbenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV76ZQA7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Chloro 4 Methylbenzonitrile

Mechanistic Investigations of 3-Chloro-4-methylbenzonitrile Synthesis Pathways

The synthesis of this compound can be approached from various precursors, with the choice of route often depending on the availability of starting materials and the desired scale of production. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and maximizing regioselectivity.

Precursor-Based Routes and Reaction Optimization

Several key precursors form the basis of common synthetic routes to this compound. One prominent method begins with 4-amino-3-methylbenzonitrile. nih.gov This pathway involves an initial electrophilic chlorination of the aromatic ring, followed by a reductive deamination step to remove the amino group. nih.gov The reaction sequence benefits from the activating and directing effects of the amino group during the chlorination stage.

Another well-established route starts from 3-chloro-4-methylaniline (B146341). chemicalbook.com This approach utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry, to convert the primary amino group into the nitrile functionality. This transformation typically involves diazotization of the aniline (B41778) with a nitrite (B80452) source in an acidic medium, followed by treatment with a copper(I) cyanide salt.

Optimization of these routes involves careful control of reaction parameters. For instance, in halogenation reactions, the choice of solvent and catalyst can dramatically influence yield and purity. Studies on related compounds have shown that microwave-assisted synthesis can significantly reduce reaction times, for example in aromatic nucleophilic substitutions. nih.gov

Regioselective Functionalization Approaches (e.g., Chlorination, Methylation)

Achieving the precise 3-chloro-4-methyl substitution pattern is a challenge of regioselectivity. Synthesizing the molecule by functionalizing a simpler benzonitrile (B105546) or toluene (B28343) derivative requires strict control over the reaction.

Regioselective Chlorination: A logical approach is the direct chlorination of 4-methylbenzonitrile (p-tolunitrile). In this precursor, the methyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. Both groups direct the incoming electrophile (chlorine) to the 3-position, making this a highly favored regiochemical outcome. Modern methods have been developed for the efficient chlorination of activated arenes. For example, iron(III)-based catalysts can activate N-chlorosuccinimide (NCS) for the regioselective chlorination of various aniline and phenol (B47542) derivatives. sci-hub.seacs.org In one study, 4-aminobenzonitrile (B131773) was successfully chlorinated to yield 4-amino-3-chlorobenzonitrile (B1332060) in 93% yield using iron(III) chloride as a catalyst. acs.org Such methodologies are applicable to the synthesis of this compound precursors.

Interactive Data Table: Regioselective Chlorination of Benzonitrile Derivatives

| Precursor | Chlorinating Agent | Catalyst/Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Aminobenzonitrile | N-Chlorosuccinimide (NCS) | Iron(III) Chloride / THF | 70 °C, 24 h | 4-Amino-3-chlorobenzonitrile | 93% | acs.org |

Regioselective Methylation: An alternative strategy involves the methylation of a 3-chlorobenzonitrile (B1581422) derivative. While direct Friedel-Crafts methylation can lead to mixtures of isomers, more advanced techniques offer superior control. Directed ortho-metalation is a powerful tool for such regioselective functionalization. For instance, a related compound, 2-chloro-4-fluorobenzonitrile, was methylated at the 3-position by treatment with the strong base lithium diisopropylamide (LDA) to create a carbanion at the desired position, which was then quenched with methyl iodide (MeI). acs.org This strategy highlights a potential advanced route for selectively introducing the methyl group onto the 3-chlorobenzonitrile scaffold.

Transformations of the Nitrile Moiety in this compound

The nitrile group is a versatile functional handle, serving as a gateway to numerous other chemical moieties. smolecule.com This versatility is central to the role of this compound as a synthetic intermediate.

Conversion to Carboxylic Acid Derivatives (e.g., Amides)

The nitrile group can be readily hydrolyzed to primary amides and subsequently to carboxylic acids under acidic or basic conditions.

Amide Formation: A specific method for converting this compound into its corresponding amide, 3-Chloro-4-methylbenzamide, has been reported with high efficiency. chemicalbook.com This transformation uses a copper(II) catalyst with acetaldehyde (B116499) oxime in methanol, achieving a quantitative yield. chemicalbook.com More general methods for nitrile hydration are also applicable, such as using N,N-disubstituted hydroxylamines in an aqueous medium. researchgate.net

Carboxylic Acid Formation: Complete hydrolysis of the nitrile leads to 3-Chloro-4-methylbenzoic acid. guidechem.com Mechanistic studies on the biotransformation of benzonitriles suggest this can occur through a two-step process via the amide intermediate or through direct hydrolysis catalyzed by a nitrilase enzyme. oup.com

Reduction and Other Functional Group Interconversions

The nitrile group can undergo various other transformations, including reduction to amines or participation in cycloaddition reactions.

Reduction to Amines and Aldehydes: The reduction of the nitrile functionality is a common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert this compound to the corresponding primary amine, 3-Chloro-4-methylbenzylamine. guidechem.com Partial reduction to form the aldehyde is also a key transformation in synthetic chemistry.

Formation of Heterocyclic Structures: The nitrile carbon is electrophilic and can react with nucleophiles to form more complex structures. In a notable example, this compound was used to synthesize a novel dithiadiazolyl radical. nih.gov The process involved treatment with lithium hexamethyldisilazane (B44280) followed by reaction with sulfur dichloride (SCl₂), creating a heterocyclic ring system incorporating the nitrile's carbon and nitrogen atoms. nih.gov

Interactive Data Table: Key Transformations of the Nitrile Group

| Starting Material | Reagents/Conditions | Product | Transformation Type | Source |

|---|---|---|---|---|

| This compound | Acetaldehyde oxime, Cu(II) catalyst, MeOH, 65°C | 3-Chloro-4-methylbenzamide | Hydrolysis to Amide | chemicalbook.com |

| This compound | LiHMDS, SCl₂; then Zn(Cu) couple | 4-(3-chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical | Cycloaddition/Reduction | nih.gov |

Synthesis of Complex Architectures Incorporating the this compound Scaffold

The utility of this compound is best demonstrated by its use as a foundational building block in the synthesis of larger, more complex molecules with specific functions.

A common strategy to incorporate the scaffold involves first modifying one of the existing groups to facilitate further reactions. For example, the methyl group of this compound can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. google.com This yields 4-bromomethyl-3-chlorobenzonitrile, an intermediate that is highly susceptible to nucleophilic substitution, allowing for the attachment of much larger molecular fragments. google.com

The scaffold is also found in the development of sophisticated pharmaceutical agents. In the synthesis of a potent Selective Androgen Receptor Modulator (SARM), a closely related starting material, 2-chloro-4-fluoro-3-methylbenzonitrile, undergoes a nucleophilic aromatic substitution (SNAr) reaction. acs.org An amine displaces the fluorine atom to link the benzonitrile core to a cyclopentanol (B49286) moiety, ultimately forming a complex bioactive molecule. acs.org This illustrates a powerful method for integrating the substituted benzonitrile structure into drug candidates.

Furthermore, the scaffold is a component of highly elaborate heterocyclic systems. Research has shown the synthesis of molecules where a complex pyrrolo-oxazole ring system is attached to a 2-chloro-3-methylbenzonitrile (B1356066) core. ontosight.ai These molecules often possess multiple chiral centers, and their synthesis requires multi-step, stereocontrolled reaction sequences. ontosight.ai

Interactive Data Table: Examples of Complex Architectures from Substituted Benzonitriles

| Precursor | Key Synthetic Step | Resulting Complex Molecule/Intermediate | Application Area | Source |

|---|---|---|---|---|

| This compound | Radical bromination with NBS | 4-Bromomethyl-3-chlorobenzonitrile | Versatile Synthetic Intermediate | google.com |

| 2-Chloro-4-fluoro-3-methylbenzonitrile | SNAr with an amino-cyclopentanol | 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Selective Androgen Receptor Modulator (SARM) | acs.org |

Coupling Reactions (e.g., with other aromatic compounds for complex structures)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extension of the aromatic core of this compound. The reactivity of the chloro substituent allows it to participate in several key coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone for creating biaryl structures by coupling an organoboron compound with an organic halide. libretexts.orgyonedalabs.com While the chloro group on this compound is less reactive than bromo or iodo substituents, it can undergo Suzuki-Miyaura coupling, often requiring more electron-rich and bulky phosphine (B1218219) ligands to facilitate the rate-determining oxidative addition step. yonedalabs.com For instance, a related compound, 3-chloro-5-methylphenylboronic acid, is used in Suzuki-Miyaura coupling to assemble aromatic cores, highlighting the utility of this type of substituted phenyl in constructing complex molecules. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable base like K₂CO₃ or Na₂CO₃. yonedalabs.com The bromination of this compound can be performed to generate a more reactive coupling partner for subsequent Suzuki-Miyaura reactions. vulcanchem.com

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds, allowing the introduction of various primary or secondary amines at the position of the chloro substituent. This transformation is crucial for synthesizing derivatives with potential pharmaceutical applications. The process typically utilizes a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine ligand like Xantphos. rsc.org For example, in the synthesis of related aminobenzonitriles, the chloro substituent is displaced by an amine using a Pd/Xantphos catalyst system in a solvent like 1,4-dioxane (B91453) at elevated temperatures. The choice of ligand is critical for the efficiency of the amination of aryl chlorides. purdue.eduresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. wikipedia.org This reaction is catalyzed by a combination of a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in the presence of an amine base. wikipedia.org The reactivity order for the halide is I > Br > Cl, making the coupling of this compound more challenging than its iodo or bromo counterparts and often requiring higher temperatures. wikipedia.org Nevertheless, it represents a viable strategy for introducing alkynyl moieties to the benzonitrile core, which are themselves versatile functional groups for further transformations.

| Coupling Reaction | Typical Catalyst/Reagents | Bond Formed | Key Considerations for Aryl Chlorides |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Phosphine Ligand, Base (e.g., K₂CO₃), Boronic Acid/Ester | C(sp²)-C(sp²) | Requires more electron-rich and bulky ligands (e.g., biarylphosphines) to overcome the lower reactivity compared to aryl bromides/iodides. yonedalabs.com |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | C(sp²)-N | Ligand choice is crucial for successful coupling with less reactive aryl chlorides; various specialized ligands have been developed. purdue.edu |

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine Base | C(sp²)-C(sp) | Higher reaction temperatures are often necessary; side reactions can occur at elevated temperatures. wikipedia.org |

Heterocyclic Ring Formation Strategies

The nitrile functional group of this compound is a highly versatile precursor for the synthesis of a wide array of five-membered nitrogen-containing heterocycles. These transformations typically proceed through cycloaddition reactions or condensation-cyclization pathways.

Tetrazole Synthesis: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097) is a fundamental method for constructing the tetrazole ring system. sharif.eduthieme-connect.com 5-Substituted-1H-tetrazoles can be synthesized from this compound by reacting it with an azide source, such as sodium azide (NaN₃). rsc.orgthieme-connect.com These reactions are often facilitated by catalysts, including various metal salts or heterogeneous catalysts, in solvents like DMF at elevated temperatures. sharif.eduthieme-connect.com The resulting 5-(3-chloro-4-methylphenyl)-1H-tetrazole is a valuable scaffold in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. thieme-connect.com

Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring can be synthesized from a nitrile precursor via a two-step process. nih.govajrconline.org First, this compound is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding amidoxime (B1450833) intermediate. nih.gov This intermediate then undergoes cyclization with a carboxylic acid or its derivative, often in the presence of a coupling agent like EDC·HCl, to furnish the 3,5-disubstituted-1,2,4-oxadiazole ring. nih.gov Alternatively, 1,3,4-oxadiazoles can be formed from the reaction of acid hydrazides with carbon disulfide. ijcce.ac.ir

Thiazole (B1198619) Synthesis: Thiazole rings can be constructed using several synthetic routes that can employ nitrile derivatives. pharmaguideline.comslideshare.net The Hantzsch thiazole synthesis, a classic method, involves the reaction of a thioamide with an α-haloketone. While not a direct use of the nitrile, the nitrile group can be converted to a thioamide for this purpose. A more direct approach is the Cook-Heilborn synthesis, where α-aminonitriles react with reagents like carbon disulfide to yield 5-aminothiazoles. pharmaguideline.com Furthermore, patent literature demonstrates that substituted chlorobenzonitriles can serve as key intermediates in the synthesis of complex thiazole derivatives. google.com

| Heterocycle | General Strategy | Key Reagents | Intermediate |

|---|---|---|---|

| Tetrazole | [2+3] Cycloaddition | Sodium Azide (NaN₃) | Direct cycloaddition |

| 1,2,4-Oxadiazole | Condensation/Cyclization | Hydroxylamine, Carboxylic Acid | Amidoxime |

| Thiazole | Condensation/Cyclization | Thioamides, α-haloketones (Hantzsch) | Thioamide |

Formation and Characterization of Radical Species (e.g., dithiadiazolyl radicals)

Neutral dithiadiazolyl (DTDA) radicals are a class of stable, sulfur-nitrogen heterocyclic radicals that have garnered significant interest for their potential applications in molecular conductors and magnetic materials. shu.ac.ukontosight.ai The synthesis of these radicals often starts from an aromatic nitrile precursor.

The 4-(3-chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical has been successfully synthesized and characterized. nih.govresearchgate.net The synthesis involves the reaction of this compound with lithium hexamethyldisilazane, followed by the addition of sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to form the corresponding dithiadiazolylium cation. nih.gov This cation is then reduced to the neutral radical species using a suitable reducing agent, such as a Zn/Cu couple. nih.gov

Characterization: The structure of the 4-(3-chloro-4-methylphenyl)-1,2,3,5-dithiadiazol-3-yl radical was elucidated by single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecules form dimers in the solid state through π–π stacking interactions. nih.gov Key structural features include:

Dimerization: The asymmetric unit contains two molecules that form a dimer in a cis-antarafacial arrangement. nih.gov

Intradimer Contacts: The stability of the dimer is attributed to π–π stacking between the aryl rings, with a centroid-to-centroid distance of 3.634 Å, and close intradimer S···S contacts of 3.012 Å and 3.158 Å. nih.gov

Bonding: The C—N and S—N bond lengths within the planar CS₂N₂ ring are intermediate between single and double bonds, indicating significant electron delocalization of the radical across the N—C—N fragment. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for characterizing these radical species. shu.ac.ukcsic.es Solution EPR spectra of DTDA radicals typically show a g-value around 2.01 and hyperfine coupling to the nitrogen atoms. acs.org Solid-state EPR studies, often as a function of temperature, can provide information about the magnetic interactions between radical units, such as identifying the thermal population of a triplet excited state in dimeric structures. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆ClN₂S₂ |

| Molecular Weight | 229.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.937 (3) |

| b (Å) | 13.407 (3) |

| c (Å) | 11.573 (3) |

| β (°) | 95.87 (4) |

| Volume (ų) | 916.3 (6) |

| Z | 4 |

| Temperature (K) | 150 |

Enantioselective Synthesis and Stereochemical Control in this compound Analogs

The development of synthetic methods to control stereochemistry is paramount in modern organic chemistry, particularly for the synthesis of bioactive molecules. While this compound itself is achiral, it serves as a valuable starting material for constructing complex chiral analogs where stereochemical control is essential.

One approach to introduce chirality is through the synthesis and separation of enantiomers. For example, in the development of a selective androgen receptor modulator (SARM), a racemic mixture of 2-chloro-4-[[(2-hydroxy-2-methyl-cyclopentyl)amino]]-3-methyl-benzonitrile was synthesized via an SNAr reaction. The individual enantiomers, including the active (1R,2R) stereoisomer, were then isolated using chiral chromatography. acs.org The absolute stereochemistry of the desired product was confirmed by X-ray crystallography. acs.org

Asymmetric catalysis offers a more elegant and efficient strategy for establishing stereocenters. Methodologies developed for related benzonitrile systems can be applied to analogs of this compound. A notable example is the organocatalytic asymmetric nitro-aldol (Henry) reaction cascade of 2-acylbenzonitriles. mdpi.com This reaction, when catalyzed by a chiral phase-transfer catalyst, can generate 3,3-disubstituted isoindolinones bearing a quaternary stereocenter with high enantioselectivity. mdpi.com Adapting this methodology to an appropriately functionalized this compound derivative could provide enantiomerically enriched products with significant molecular complexity.

Furthermore, broader strategies in asymmetric synthesis can be envisioned for analogs of this compound. For instance, desymmetrization reactions of prochiral substrates are powerful tools for creating chiral molecules. An enantioselective intramolecular Mizoroki-Heck reaction has been used to desymmetrize cyclohexadiene substrates to build complex tricyclic structures containing quaternary stereocenters. libretexts.org A similar strategy could be designed for a suitably elaborated derivative of this compound to control the formation of new stereocenters.

| Strategy | Description | Example Application/Methodology | Reference |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Chiral chromatography to separate enantiomers of a SARM precursor. | acs.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Organocatalytic asymmetric cascade reaction of 2-acylbenzonitriles to form chiral isoindolinones. | mdpi.com |

| Enantioselective Desymmetrization | A chiral reagent or catalyst differentiates between two enantiotopic functional groups or faces of a prochiral molecule. | Intramolecular Mizoroki-Heck reaction to create quaternary stereocenters. | libretexts.org |

Comprehensive Spectroscopic and Computational Characterization of 3 Chloro 4 Methylbenzonitrile and Its Analogs

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and understanding the molecular structure of substituted benzonitriles. The vibrational modes of the molecule are sensitive to the electronic effects of the chloro, methyl, and nitrile substituents on the aromatic ring. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 3-Chloro-4-methylbenzonitrile is characterized by several key absorption bands that correspond to specific molecular vibrations. While a fully assigned spectrum for this specific isomer is not extensively published, analysis of its functional groups and comparison with isomers like 2-chloro-6-methylbenzonitrile (B1583042) and 4-chloro-2-methylbenzonitrile (B1345701) allows for an accurate characterization. researchgate.netnih.gov

Key regions in the FTIR spectrum include:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl group is observed between 3000-2850 cm⁻¹.

C≡N Stretch: The nitrile group (C≡N) exhibits a strong and sharp absorption band. For disubstituted benzonitriles, this band is characteristically found in the 2240-2220 cm⁻¹ range. researchgate.net The presence of an electron-withdrawing chloro group tends to increase the frequency, while the electron-donating methyl group may slightly decrease it.

C=C Ring Vibrations: The aromatic ring C=C stretching vibrations occur in the 1600-1400 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

FTIR spectra can be recorded using various techniques, such as preparing the sample in a KBr pellet or as a nujol mull, which can cause slight shifts in peak positions. guidechem.com

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy provides complementary information to FTIR analysis. In many benzonitrile (B105546) derivatives, the C≡N stretching vibration gives rise to a very strong and easily identifiable Raman signal, often enhanced by conjugation with the phenyl ring. researchgate.net Similarly, the symmetric "ring breathing" mode of the benzene (B151609) ring is typically strong in the Raman spectrum.

For the analogous compound 2-chloro-6-methylbenzonitrile, the C≡N stretch is observed with strong intensity at 2227 cm⁻¹ in the FT-Raman spectrum. researchgate.net A similar strong band is expected for this compound. The spectra of related compounds like 4-bromo-3-methylbenzonitrile (B1271910) have also been extensively studied, providing a solid basis for interpreting the vibrational modes of the title compound. semanticscholar.org

Detailed Assignment of Vibrational Modes and Substituent Effects

A detailed assignment of vibrational modes is typically achieved by combining experimental data with computational methods, such as Density Functional Theory (DFT). ijtsrd.com Normal coordinate analysis helps in assigning specific vibrational frequencies to the corresponding atomic motions within the molecule. nih.govcore.ac.uk

The substituents (-Cl, -CH₃, -CN) significantly influence the vibrational frequencies. The nitrile group and the chlorine atom are electron-withdrawing, while the methyl group is electron-donating. These electronic effects perturb the geometry and bond strengths within the benzene ring, leading to shifts in the vibrational frequencies of the ring modes compared to unsubstituted benzene. nih.gov Studies on various monohalogenated benzonitriles have established a reliable basis for understanding these effects and for the transferability of force constants to more complex derivatives. nih.gov

A representative assignment of the principal vibrational modes for an isomeric compound, 4-chloro-2-methylbenzonitrile, illustrates the typical frequencies and their origins. ijtsrd.com

| FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment (Mode Type) |

|---|---|---|

| 3075 | 3078 | Aromatic C-H Stretch |

| 2935 | 2938 | Methyl (CH₃) Asymmetric Stretch |

| 2230 | 2232 | C≡N Nitrile Stretch |

| 1590 | 1592 | Aromatic C=C Stretch |

| 1475 | 1478 | Methyl (CH₃) Asymmetric Bending |

| 1215 | 1218 | C-CN Stretch |

| 1120 | 1120 | Aromatic C-H In-plane Bend |

| 825 | 828 | Aromatic C-H Out-of-plane Bend |

| 680 | 680 | C-Cl Stretch |

Note: This table is based on data for the isomer 4-chloro-2-methylbenzonitrile to illustrate typical vibrational assignments. researchgate.netijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Assessment

NMR spectroscopy is indispensable for confirming the precise substitution pattern on the aromatic ring and for assessing the purity of the sample. ¹H NMR and ¹³C NMR provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Applications

The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and the three methyl protons. Based on the substituent effects, the aromatic region would display an ABX system or a set of three distinct multiplets. The methyl group protons would appear as a sharp singlet.

The ¹³C NMR spectrum provides signals for each unique carbon atom. For this compound, eight signals are expected: six for the aromatic carbons, one for the nitrile carbon, and one for the methyl carbon. The chemical shifts are influenced by the electronegativity and resonance effects of the attached groups. NMR data for related compounds like 4-methylbenzonitrile and 4-chlorobenzonitrile (B146240) are well-documented and aid in the assignment. rsc.org

| Predicted Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.65 | d | Aromatic H (H-2) |

| ~7.50 | dd | Aromatic H (H-6) |

| ~7.35 | d | Aromatic H (H-5) |

| ~2.45 | s | Methyl (CH₃) |

Note: Predicted values based on standard substituent effects and data from analogous compounds.

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~142.0 | C4-CH₃ |

| ~135.0 | C3-Cl |

| ~133.5 | C6 |

| ~132.0 | C2 |

| ~128.0 | C5 |

| ~118.0 | C≡N |

| ~111.0 | C1-CN |

| ~20.0 | -CH₃ |

Note: Predicted values based on standard substituent effects and data from analogous compounds. rsc.orgrsc.org

Two-Dimensional NMR Techniques

Although the structure of this compound can often be determined from 1D NMR spectra, two-dimensional (2D) NMR techniques provide definitive confirmation by revealing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the adjacent protons on the aromatic ring (H-5 and H-6), confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). nanalysis.com It would unambiguously link the signals of H-2, H-5, and H-6 to their corresponding carbon atoms (C-2, C-5, and C-6) and the methyl proton signal to the methyl carbon. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful for elucidating the full carbon skeleton by showing correlations between protons and carbons over two or three bonds. sdsu.edu Key HMBC correlations would confirm the substituent positions. For instance, the methyl protons would show correlations to the ring carbons C-3, C-4, and C-5. The aromatic proton H-2 would correlate to C-4, C-6, and the nitrile carbon (C-1), definitively establishing the arrangement of all substituents around the ring. iranchembook.ir

These 2D techniques are crucial for distinguishing between isomers and for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for the molecular identification and structural elucidation of organic compounds. For this compound and its analogs, both electrospray ionization (ESI) and electron ionization (EI), typically coupled with gas chromatography (GC), are powerful techniques for determining molecular weight and probing fragmentation pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of substituted benzonitriles, ESI-MS is frequently employed to confirm the molecular weight of a compound by generating intact molecular ions. For this compound, analysis via positive-ion ESI-MS would be expected to produce a prominent protonated molecular ion, [M+H]⁺. This occurs as the analyte molecule accepts a proton during the ionization process.

The resulting mass-to-charge ratio (m/z) for the [M+H]⁺ ion of this compound would be approximately 152.03, considering the most abundant isotopes of its constituent atoms (C₈H₆ClN). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the mass spectrum, with a secondary peak at m/z 154.03 for the [M+2+H]⁺ ion, providing a definitive confirmation of the presence of a single chlorine atom.

While direct ESI-MS studies on this compound are not extensively detailed in the public literature, the behavior of analogous compounds supports this expected outcome. For instance, related halobenzonitriles and their derivatives consistently show the formation of protonated molecules under ESI conditions. mdpi.comnih.govacs.orgx-mol.com Studies on more complex molecules incorporating a substituted benzonitrile framework, such as the selective androgen receptor modulator (SARM) 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, also utilize ESI-MS for molecular weight confirmation. acs.org Similarly, ESI-MS has been used to identify the [M+H]⁺ ions of various quinazolin-4(3H)-ones synthesized from 2-halobenzonitriles. x-mol.com This soft ionization method is advantageous as it typically minimizes fragmentation, making it an excellent tool for verifying the molecular mass of a synthetic product or an isolated compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for separating and identifying volatile and semi-volatile compounds. In contrast to the soft ionization of ESI, the standard ionization technique in GC-MS is electron ionization (EI), which involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant energy, leading to the formation of a molecular ion (M⁺˙) and its subsequent fragmentation into a series of characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint that is highly valuable for structural confirmation.

For this compound, the molecular ion peak (M⁺˙) would be observed at m/z 151, corresponding to the molecular weight with the ³⁵Cl isotope. researchgate.net An accompanying M+2 peak at m/z 153, with an intensity of about one-third of the M⁺˙ peak, confirms the presence of chlorine. researchgate.net The fragmentation pattern provides further structural insights. Key fragmentation pathways for substituted benzonitriles often involve the loss of small, stable molecules or radicals. The NIST Mass Spectrometry Data Center provides fragmentation data for this compound, highlighting the most significant ions observed. researchgate.net

Table 1: Key GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion/Fragment | Significance |

| 153 | [C₈H₆³⁷ClN]⁺˙ | Isotopic molecular ion (M+2) |

| 151 | [C₈H₆³⁵ClN]⁺˙ | Molecular ion (M⁺˙) |

| 116 | [M - Cl]⁺ | Loss of a chlorine radical |

| 89 | [C₇H₅]⁺ | Likely from loss of HCN from the [M-Cl]⁺ fragment |

| Source: PubChem CID 88894 researchgate.net |

The analysis of isomers, such as 4-Chloro-2-methylbenzonitrile, by GC-MS shows similar behavior, with the verification of the molecular ion peak at m/z 151 and characteristic fragmentation patterns used for unambiguous identification. nih.gov The distinct fragmentation patterns generated by EI are a powerful tool for differentiating between positional isomers, which might otherwise have very similar chromatographic retention times.

Advanced Optical Spectroscopy Investigations

Optical spectroscopy techniques, including UV-Vis absorption and chromatography with optical detection, are fundamental for characterizing the electronic properties and purity of aromatic compounds like this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds such as this compound, the absorption bands typically arise from π → π* transitions within the benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these bands are influenced by the nature and position of substituents on the ring.

Specific UV-Vis spectral data for this compound is not widely published. However, the spectral characteristics can be inferred from related substituted benzonitriles. The benzonitrile chromophore itself exhibits multiple absorption bands. The presence of the chloro, methyl, and nitrile groups on the benzene ring will cause shifts in these absorption bands (bathochromic or hypsochromic) and changes in their intensities. For example, studies on other para-disubstituted benzenes and halobenzonitriles provide context for the types of transitions expected. science-softcon.deacs.org The UV spectrum is typically recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) or acetonitrile (B52724) to assess solvatochromic effects.

Table 2: UV-Vis Absorption Maxima for Analogs and Related Benzonitrile Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| 2-(1H-benzo[d]imidazol-2-yl)benzonitrile | Not specified | 230.5 |

| 2-(1H-benzo[d]imidazol-2-yl)-4-fluorobenzonitrile | Not specified | 257.5, 357.5 |

| 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile | Not specified | 243.5, 293.5 |

| Source: Supporting Information, The Royal Society of Chemistry rsc.org |

UV detectors are also commonly coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity assessment of such compounds, often monitoring at a wavelength around 254 nm where many aromatic compounds absorb. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers, and chiral HPLC is not a relevant technique for analyzing its enantiomeric purity.

However, chiral HPLC is an indispensable tool for the analysis and purification of chiral derivatives or analogs of this compound. Many biologically active molecules derived from a benzonitrile scaffold are chiral, and their pharmacological or toxicological properties can be highly enantiomer-dependent. csfarmacie.czresearchgate.net In such cases, separating and quantifying the enantiomers is critical.

A pertinent example is the development of the selective androgen receptor modulator (SARM) 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, which contains a chiral side chain attached to a substituted benzonitrile core. acs.org Researchers used preparative chiral HPLC to separate the racemic mixture (±)-5 to isolate the desired enantiomer (6). This separation is a crucial step in developing the enantiomerically pure active pharmaceutical ingredient. acs.org The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are very common for this purpose. mdpi.comnih.gov

Table 3: Example of Chiral HPLC Conditions for a Chiral Derivative of this compound

| Parameter | Condition |

| Analyte | 2-Chloro-4-[[(±)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile |

| Instrument | Preparative Chiral HPLC |

| Chiral Stationary Phase (CSP) | Chiralpak AD |

| Mobile Phase | Heptane/Isopropanol (IPA) (75/25) |

| Detection Wavelength | 310 nm |

| Source: Journal of Medicinal Chemistry acs.org |

This demonstrates that while not applicable to the parent compound, chiral HPLC is a vital analytical method within the broader chemical space of this compound derivatives.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the structural, electronic, and spectroscopic properties of molecules. These computational methods allow for the prediction of molecular geometries, vibrational frequencies (IR and Raman), electronic properties (such as HOMO-LUMO energy gaps), and reactivity parameters.

For this compound, DFT calculations can provide deep insights into its molecular structure and behavior. Although specific computational studies on this exact molecule are not abundant, extensive research on its close analogs, such as bromo-, fluoro-, and amino-substituted methylbenzonitriles, establishes a clear precedent for the methodology and its utility. x-mol.comijrte.orgsemanticscholar.orgevitachem.com

The common approach involves using a hybrid functional, most notably B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a Pople-style basis set such as 6-31G* or a more extensive one like 6-311++G(d,p) for higher accuracy. nih.govijrte.org These calculations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths and angles.

Predict Vibrational Spectra: Calculate harmonic vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of spectral bands. ijrte.orgsemanticscholar.org

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Model Reactivity: Computational methods can model transition states and activation energies for reactions, predicting the regioselectivity of derivatization reactions or the susceptibility to nucleophilic aromatic substitution. For example, calculations on an isomer show that the electron-withdrawing nitrile group enhances electrophilicity at the halogen-substituted carbon, favoring SNAr mechanisms.

Predict Optical Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) and properties related to non-linear optics (NLO). ijrte.orgevitachem.com

Table 4: Common Quantum Chemical Methods Applied to Analogs of this compound

| Compound Studied | Computational Method | Basis Set | Properties Calculated |

| 3-Bromo-4-methyl benzonitrile | DFT (B3LYP) | 6-311++G(d,p) | Geometry, Vibrational Spectra, NBO, HOMO-LUMO, NLO Properties |

| 4-Bromo-3-methylbenzonitrile | DFT (B3LYP) | Not specified | Geometry, Vibrational Spectra, MEP |

| 2-Amino-4-methyl benzonitrile | HF and DFT (B3LYP) | 6-31G* | Geometry, Vibrational Spectra |

| 3-Fluoro-4-methylbenzonitrile | DFT | Not specified | Electronic Structure, NLO Activity |

| 4-Chloro-2-methylbenzonitrile | DFT (B3LYP) | 6-311++G(d,p) | Transition States, Activation Energies |

| Sources: x-mol.comijrte.orgsemanticscholar.orgevitachem.com |

These computational approaches provide a theoretical framework that complements experimental data, enabling a comprehensive understanding of the physicochemical properties of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound and its analogs, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular conformation (geometry optimization). ijrte.organalis.com.my These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. jchps.comsemanticscholar.org

Studies on related benzonitrile derivatives demonstrate that theoretical parameters obtained through DFT calculations are generally in good agreement with experimental data from techniques like X-ray crystallography. analis.com.myjchps.comresearchgate.net For instance, in a study on 2-amino-4-chlorobenzonitrile (B1265954), full geometry optimization was performed at the B3LYP/6-311++G(d,p) level, with the results showing good correlation with single-crystal X-ray data. analis.com.my The optimized geometry is crucial as it represents the global minimum energy structure and serves as the foundation for subsequent calculations of other molecular properties. jchps.comirjmets.com

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for Benzonitrile Analogs

| Compound | Parameter | Method | Calculated Value | Experimental Value |

| 4-Bromo-3-methylbenzonitrile | Bond Length (Br-C) | B3LYP | 1.91 Å | 1.882 Å |

| 4-Bromo-3-methylbenzonitrile | Bond Angle (C4-C3-C5) | B3LYP | 120° | 121.0° |

| 2-Amino-4-chlorobenzonitrile | Bond Length (C≡N) | B3LYP/6-311++G(d,p) | - | 1.146(4) Å |

| 2-Amino-4-chlorobenzonitrile | Bond Length (C-N) | B3LYP/6-311++G(d,p) | - | 1.369(4) Å |

| Benzonitrile | Bond Length (C-C) | B3LYP/6-311G(d,p) | ~1.40 Å | ~1.38 Å |

| Benzonitrile | Bond Length (C-H) | B3LYP/6-311G(d,p) | ~1.07 Å | ~0.93 Å |

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which are key to understanding molecular stability. ijrte.orgjchps.com These interactions, often referred to as hyperconjugative interactions, represent weak departures from a perfectly localized Lewis structure and are crucial in describing non-covalent effects. uba.ar

For substituted benzonitriles, NBO analysis reveals significant intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to their stability. jchps.comsemanticscholar.org The analysis identifies the key donor-acceptor interactions, such as those involving lone pairs (n) and antibonding orbitals (σ* or π*). uba.ar For example, the delocalization of electron density from a filled lone pair of a Lewis base to an unfilled antibonding orbital of a Lewis acid is a primary stabilizing interaction. jchps.com

In the context of intermolecular interactions, NBO theory provides a framework for understanding phenomena like hydrogen bonding from a donor-acceptor perspective. uba.ar It emphasizes orbital interaction and exchange effects, which can be more significant than classical electrostatic effects in the van der Waals regime. uba.ar For benzonitrile derivatives, NBO analysis can elucidate how substituents influence the electron density distribution and thereby affect intermolecular interactions, which is critical for understanding their behavior in condensed phases and their potential for forming molecular complexes. nih.govnih.gov

Table 2: Key NBO Interaction Data for Benzonitrile Analogs

| Compound/System | Donor NBO | Acceptor NBO | Interaction Energy (E(2)) (kcal/mol) | Description |

| General Benzonitriles | Lone Pair (e.g., n(N)) | Antibonding (e.g., π(C-C)) | Varies | Intramolecular charge transfer, stabilization. |

| Dimer (H-S-H)₂ | n(S) | σ(S-H) | Varies | Intermolecular hydrogen bond formation. wisc.edu |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO/LUMO energy)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity of a molecule. ijrte.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ijrte.orgresearchgate.net A smaller energy gap suggests a molecule is more reactive and less stable. researchgate.net

For this compound and its analogs, DFT calculations are used to determine the HOMO and LUMO energies. ijrte.orgsphinxsai.com These calculations show that charge transfer occurs within the molecule. sphinxsai.com The HOMO-LUMO gap is an effective predictor of kinetic stability. ijrte.org For example, a study on 2-amino-4-chlorobenzonitrile revealed its capability to both donate and accept electrons, despite being categorized as a hard (less reactive) compound, which was elucidated through FMO analysis. analis.com.my In another example, the HOMO-LUMO gap for 4-methoxybenzonitrile (B7767037) was calculated to be 4.37 eV. researchgate.net

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is localized on electron-rich parts of the molecule, while the LUMO is on electron-deficient parts. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 3: HOMO, LUMO, and Energy Gap for Benzonitrile Analogs

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 3-Bromo-4-methylbenzonitrile (B1282943) | B3LYP/6-311++G(d,p) | - | - | 5.83 |

| 2-Chloro-3-methoxybenzonitrile | B3LYP | -7.24 | -2.13 | 5.11 |

| 4-Methoxybenzonitrile | B3LYP | - | - | 4.37 |

| Thiazole (B1198619) derivative (4a) | DFT | - | - | 3.03 |

Note: The specific method can influence the exact energy values. The data presented is from various studies on benzonitrile analogs.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (FTIR and FT-Raman) of molecules like this compound. ijrte.orgijtsrd.com These theoretical calculations provide vibrational frequencies and intensities that can be compared with experimental measurements. ijrte.orgjchps.com Typically, a scaling factor is applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data. sphinxsai.com

For instance, a study on 3-bromo-4-methylbenzonitrile involved calculating the vibrational frequencies using DFT with the B3LYP/6-311++G(d,p) basis set and comparing them to experimentally recorded FTIR and FT-Raman spectra. ijrte.org Similarly, the vibrational spectra of 4-chloro-2-methylbenzonitrile were analyzed by comparing experimental results with those from ab-initio Hartree-Fock and DFT calculations. ijtsrd.com These comparisons allow for a detailed assignment of the observed vibrational modes to specific molecular motions, such as C-H stretching, C-C stretching, and bending modes. sphinxsai.comijtsrd.com

The agreement between theoretical and experimental spectra serves to validate the optimized molecular geometry and the computational method used. researchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties. semanticscholar.org

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Benzonitrile Analogs

| Compound | Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR/Raman) |

| 3-Bromo-4-methylbenzonitrile | C-Br stretching | 956 | - |

| 2-Amino-4-chlorobenzonitrile | C≡N stretching | - | 2211 |

| 2-Amino-4-chlorobenzonitrile | C-Cl stretching | - | 782 |

| 4-Chloro-2-methylbenzonitrile | C≡N stretching | - | - |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). jchps.comirjmets.com

For substituted benzonitriles, the MEP map highlights the influence of the various functional groups on the charge distribution. ijrte.org The electronegative nitrogen atom of the nitrile group and the chlorine atom create regions of negative potential, making them likely sites for interaction with positive charges. analis.com.myresearchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring typically show positive potential. irjmets.com

MEP analysis is correlated with other electronic parameters like partial charges and electronegativity and provides a visual guide to the molecule's reactive sites. ijrte.org For example, in a study of 2-chloro-3-methoxybenzonitrile, the MEP map was used to clarify the electronic activity of the molecule. jchps.com This visual representation is crucial for understanding intermolecular interactions and predicting how the molecule will bind to a receptor or substrate. semanticscholar.org

Table 5: MEP Color Coding and Interpretation

| Color | Potential | Interpretation |

| Red | Most Negative | Electron-rich, site for electrophilic attack |

| Orange/Yellow | Intermediate Negative | Electron-rich |

| Green | Neutral | - |

| Blue | Most Positive | Electron-poor, site for nucleophilic attack |

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical calculations, particularly using DFT, are instrumental in predicting the Nonlinear Optical (NLO) properties of molecules. NLO materials are important for applications in optoelectronics and photonics, such as frequency doubling. semanticscholar.orgijtsrd.com The key parameters that determine a molecule's NLO response are the dipole moment (μ) and the first-order hyperpolarizability (β). ijrte.org

For benzonitrile derivatives, computational studies have shown that they can be efficient molecules for NLO applications. ijrte.org The presence of electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer, can enhance the hyperpolarizability. The benzonitrile group itself often acts as an electron-acceptor. mdpi.com

In a study of 3-bromo-4-methylbenzonitrile, the first-order hyperpolarizability was calculated using quantum chemical methods, indicating its potential for future NLO applications. ijrte.org Similarly, theoretical investigations into other substituted benzonitriles have been conducted to evaluate their NLO properties. ijtsrd.commdpi.com These computational approaches allow for the screening of potential NLO materials in a cost-effective manner before proceeding with experimental synthesis and characterization. ijtsrd.com

Table 6: Calculated NLO Properties for Benzonitrile Analogs

| Compound | Method | Dipole Moment (μ) (Debye) | First-Order Hyperpolarizability (β) (esu) |

| 3-Bromo-4-methylbenzonitrile | B3LYP/6-311++G(d,p) | Calculated | Calculated |

| 4-Fluoro-3-methylbenzonitrile | B3LYP | Calculated | Calculated |

| Benzonitrile | - | 4.18 | - |

Computational Toxicology and Receptor Binding Studies (e.g., docking models)

Computational toxicology and molecular docking are powerful in silico tools used to predict the potential biological activity and toxicity of chemical compounds by simulating their interaction with biological macromolecules, such as proteins and enzymes. nih.govnih.gov These methods are crucial in the early stages of drug discovery and for assessing the risk of environmental chemicals. nih.gov

For benzonitrile derivatives, molecular docking studies have been employed to investigate their binding affinity to various biological targets. nih.govresearchgate.net For example, docking studies can reveal the binding affinities of benzonitrile compounds to enzymes like cytochrome P450, which is important for metabolism. The process typically involves optimizing the geometry of the ligand (the small molecule) and then "docking" it into the active site of the receptor protein to predict the binding pose and estimate the binding energy. mdpi.com

In the context of toxicology, docking models can be used to predict whether a compound might act as an endocrine disruptor by binding to hormone receptors like the androgen receptor (AR). nih.gov For instance, a selective androgen receptor modulator (SARM) containing a 2-chloro-3-methyl-benzonitrile scaffold has been studied, including the determination of its crystal structure in complex with the AR ligand-binding domain. acs.org These studies provide insights into the structure-activity relationship and help in designing molecules with desired biological effects while minimizing potential toxicity. frontiersin.org

Table 7: Examples of Docking Studies on Benzonitrile Derivatives

| Compound/Derivative | Target Receptor/Enzyme | Docking Software/Method | Finding |

| Thiazole-based benzonitrile | Various (e.g., for antibacterial/antifungal activity) | Molecular Docking | Strong binding affinities demonstrated. researchgate.net |

| Substituted pyrazole-benzonitrile | Human Peroxiredoxin 5, Tyrosine kinase | Molecular Docking Analysis | Potent anti-inflammatory properties explained by receptor-ligand binding. nih.gov |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | Androgen Receptor (AR) | X-ray Crystallography of complex | Potent agonist activity, anabolic muscle activity. acs.org |

| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Monoamine Oxidase-B (MAO-B) | iGEMDOCK | Potential anti-Parkinson's agents with high binding affinities. asiapharmaceutics.info |

Biological Activities and Pharmacological Applications of 3 Chloro 4 Methylbenzonitrile Derivatives

Exploration of Therapeutic Potential in Drug Discovery

The exploration of 3-chloro-4-methylbenzonitrile derivatives in drug discovery has unveiled their potential across several key therapeutic areas. The inherent reactivity of the benzonitrile (B105546) core, coupled with the specific electronic influence of the chloro and methyl groups, allows for the generation of compound libraries with diverse pharmacological profiles.

Derivatives of benzonitrile, including those structurally related to this compound, have demonstrated notable anticancer properties. For instance, benzothiazole (B30560) derivatives synthesized from substituted benzonitriles have shown significant cytotoxicity against various human tumor cell lines. nih.gov These compounds are thought to exert their effects through mechanisms such as inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

Research into novel 3-substituted derivatives of 2-indolinones, which can be synthesized from precursors related to the benzonitrile family, has identified compounds with potent cytotoxic activity against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. nih.gov Specifically, derivatives with a bromo substitution have shown high potency. nih.gov Furthermore, certain pyrimidine (B1678525) derivatives incorporating the benzonitrile moiety have exhibited antitumor properties by inhibiting enzymes essential for tumor growth.

Gefitinib-1,2,3-triazole derivatives, synthesized using a click chemistry approach, have shown excellent antitumor activity against non-small cell lung cancer cell lines, including NCI-H1299, A549, and NCI-H1437. mdpi.com Two specific derivatives, 4b and 4c, demonstrated particularly prominent inhibitory effects. mdpi.com

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| Benzothiazole derivatives | HCT116, Mia-PaCa2 | Significant cytotoxicity |

| 3-Substituted 2-indolinones | HT-29, MCF-7 | Cytotoxic activity, especially with bromo substitution nih.gov |

| Gefitinib-1,2,3-triazole derivatives | NCI-H1299, A549, NCI-H1437 | Excellent antitumor activity mdpi.com |

The benzonitrile scaffold is a key feature in a variety of compounds investigated for their antimicrobial and antifungal properties. ontosight.ai The presence of the triazole ring and the benzamide (B126) moiety in certain derivatives may contribute to their efficacy against various microorganisms. ontosight.ai Compounds with structures similar to 3-chloro-4-methoxybenzonitrile (B22515) have been shown to possess antimicrobial properties, potentially by inhibiting bacterial enzymes involved in cell wall synthesis or metabolic pathways.

Studies on aminothiazole-ligated azo derivatives containing a benzamide moiety have revealed significant antibacterial and antifungal activity. mdpi.com For example, certain derivatives exhibited excellent activity against Escherichia coli and good activity against Bacillus licheniformis. mdpi.com Some of these compounds were also found to be highly potent antifungal agents. mdpi.com Vanillin derivatives incorporating a benzonitrile-related structure have also demonstrated potent antibacterial and antifungal activity against a range of pathogens, including S. aureus, E. coli, and C. albicans. jddtonline.info

In the context of antitubercular activity, derivatives of 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine have shown promising results. researchgate.net Specifically, compounds with chloro and nitro substitutions demonstrated significant activity against Mycobacterium tuberculosis at low concentrations. researchgate.net

| Derivative Class | Microorganism(s) | Observed Effect |

| Aminothiazole-ligated azo derivatives | E. coli, B. licheniformis | Excellent antibacterial activity mdpi.com |

| Vanillin derivatives | S. aureus, E. coli, C. albicans | Potent antibacterial and antifungal activity jddtonline.info |

| 3,4-Dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives | M. tuberculosis | Promising antitubercular activity researchgate.net |

Derivatives of this compound have been investigated for their potential in treating neurological disorders. Some related compounds have shown neuroprotective properties, which could be beneficial for conditions like Alzheimer's disease. This potential is attributed to their ability to bind to amyloid plaques, a hallmark of the disease. The adenosine (B11128) A2A receptor (A2AR), a target for treating neurodegenerative diseases, has been a focus of research involving quinazoline (B50416) derivatives. nih.gov The development of selective A2AR antagonists has led to treatments for Parkinson's disease. nih.gov

Spiro-quinazolinone derivatives have been explored as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), which plays a role in modulating neurotransmitter release. google.com This modulation has shown potential antiparkinsonian and neuroprotective effects. google.com Furthermore, certain novel spiro ontosight.aiacs.orgtriazolo[1,5-c]quinazoline derivatives have demonstrated promising binding to key neuroreceptors and have shown anxiolytic and cognitive-normalizing properties in preclinical models. preprints.org

Research into Alzheimer's disease has also explored various heterocyclic derivatives for their neuroprotective and anti-inflammatory activities, in addition to their primary therapeutic actions. researchgate.net

The benzamide class of compounds, to which derivatives of this compound belong, is known for its diverse pharmacological activities, including anti-inflammatory and analgesic properties. ontosight.ai Certain benzamide derivatives have been reported to possess anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation. ontosight.ai

Azo derivatives have also been shown to have numerous pharmacological properties, including anti-inflammatory and analgesic activities. mdpi.com Specific 3-chloro-azetidin-2-one derivatives have exhibited anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) in preclinical models. mdpi.com Additionally, some phytochemicals found in plants like garlic and onion, which can include compounds with a benzonitrile-like structure, have been reported to have analgesic and anti-inflammatory activity. clinicaterapeutica.it

A study on novel benzothiazole derivatives identified a compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, that significantly inhibited the proliferation of cancer cells and also reduced the expression of inflammatory factors IL-6 and TNF-α. nih.gov

Structure-Activity Relationship (SAR) and Mechanism of Action Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for designing more effective drugs. SAR studies on this compound derivatives have provided valuable insights into how modifications to the molecule impact its therapeutic efficacy.